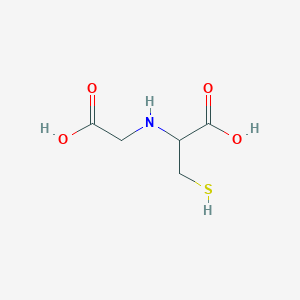
1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene
概要
説明
1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene is a complex organic compound characterized by multiple chlorine atoms and a methylsulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process includes:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form chlorobenzene derivatives.
Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the methylsulfonyl group.
Further Chlorination: Additional chlorination steps are carried out to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to remove the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfone compounds, and various coupled products.
科学的研究の応用
1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene involves its interaction with specific molecular targets. The chlorine atoms and the sulfonyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,2,3-Trichloro-4-nitrobenzene
- 1,3,5-Trichlorobenzene
- 1,2,4,5-Tetrachloro-3-nitrobenzene
Uniqueness
1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene is unique due to its specific substitution pattern and the presence of both chlorine and sulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
特性
IUPAC Name |
1,3,4-trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)11(13(18)12(10)17)6-2-3-7(14)8(15)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGOOAPZUNZEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164435 | |
| Record name | 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149949-89-3 | |
| Record name | 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dichloro-2-oxabicyclo[4.1.0]heptane](/img/structure/B1616573.png)




![Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate](/img/structure/B1616582.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1616587.png)







